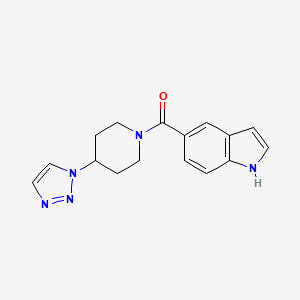
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(1H-indol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triazoles are a group of five-membered ring compounds containing three nitrogen atoms. They have been widely used in medicinal chemistry due to their diverse biological activities . Piperidine is a heterocyclic organic compound and it is an important structural motif in many pharmaceuticals and natural products . Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Indole is widely distributed in the natural environment and can be produced by a variety of bacteria .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a triazole with a piperidine and an indole derivative . The exact method would depend on the specific substituents present on these rings .Molecular Structure Analysis
The molecular structure of similar compounds is characterized by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) .Chemical Reactions Analysis
The chemical reactions of similar compounds would depend on the specific substituents present on the triazole, piperidine, and indole rings .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as melting point and solubility, would depend on the specific substituents present on the triazole, piperidine, and indole rings .Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to exhibit potent inhibitory activities against various cancer cell lines .
Mode of Action
It’s known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This suggests that the compound might interact with its targets by forming hydrogen bonds, leading to changes in the target’s function.
Biochemical Pathways
Similar compounds have been shown to inhibit the proliferation of cancer cells by inducing apoptosis . This suggests that the compound might affect pathways related to cell growth and apoptosis.
Pharmacokinetics
It’s known that the ability of triazole compounds to form hydrogen bonds can improve their pharmacokinetic properties . This suggests that the compound might have good bioavailability.
Result of Action
Similar compounds have been shown to induce apoptosis in cancer cells . This suggests that the compound might lead to cell death in its target cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(1H-indol-5-yl)methanone is its potent anti-tumor activity, which has been demonstrated in a variety of pre-clinical models. In addition, this compound has been shown to have a favorable safety profile, with no significant toxicity observed in animal studies. However, like all experimental drugs, this compound has limitations, including the need for further studies to determine its efficacy and safety in humans.
Future Directions
There are several potential future directions for research on (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(1H-indol-5-yl)methanone. One direction is to further investigate its potential use in combination with other anti-cancer agents, as pre-clinical studies have shown that this compound has synergistic effects when used in combination with other drugs. Another direction is to explore the use of this compound in the treatment of specific types of cancer, such as lymphoma and leukemia, where BTK plays a critical role in cancer cell survival. Finally, further studies are needed to determine the safety and efficacy of this compound in humans, with the goal of eventually developing it into a clinically useful cancer therapy.
Synthesis Methods
The synthesis of (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(1H-indol-5-yl)methanone involves a multi-step process that starts with the reaction of 4-bromo-1H-pyrazole with piperidine to form 4-(piperidin-1-yl)-1H-pyrazole. This intermediate is then reacted with 1-(4-chlorobutyl)-1H-1,2,3-triazole to form (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)pyrazole. The final step involves the reaction of (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)pyrazole with 5-bromoindole to form this compound, also known as this compound.
Scientific Research Applications
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(1H-indol-5-yl)methanone has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. Pre-clinical studies have shown that this compound has potent anti-tumor activity and can inhibit the growth of cancer cells both in vitro and in vivo. In addition, this compound has been shown to have synergistic effects when used in combination with other anti-cancer agents.
Safety and Hazards
properties
IUPAC Name |
1H-indol-5-yl-[4-(triazol-1-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c22-16(13-1-2-15-12(11-13)3-6-17-15)20-8-4-14(5-9-20)21-10-7-18-19-21/h1-3,6-7,10-11,14,17H,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WROXECARJYXEFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C(=O)C3=CC4=C(C=C3)NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


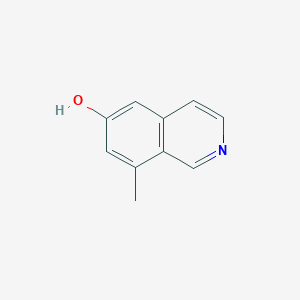
![1-[(3S,4S)-4-(Aminomethyl)oxolan-3-yl]triazole-4-carboxylic acid](/img/structure/B2960320.png)
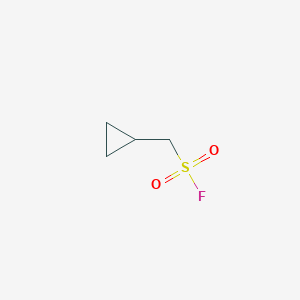
![3-allyl-2-[(2-chloro-6-fluorobenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2960323.png)
![Potassium;3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]oxybenzoate](/img/structure/B2960324.png)
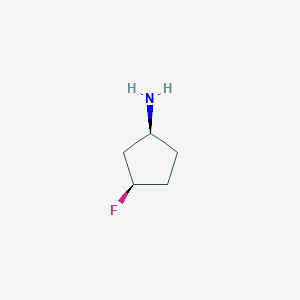
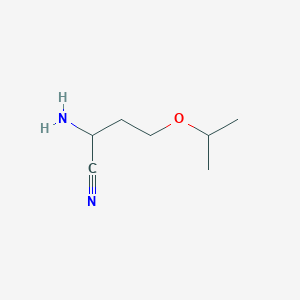
![7-Chloro-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2960331.png)
![5-chloro-3-(3-(indolin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2960332.png)

![[1-(prop-2-en-1-yl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride](/img/structure/B2960334.png)
![N-benzyl-2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2960336.png)
![N-[2-(4-benzoylpiperazin-1-yl)-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide](/img/structure/B2960337.png)